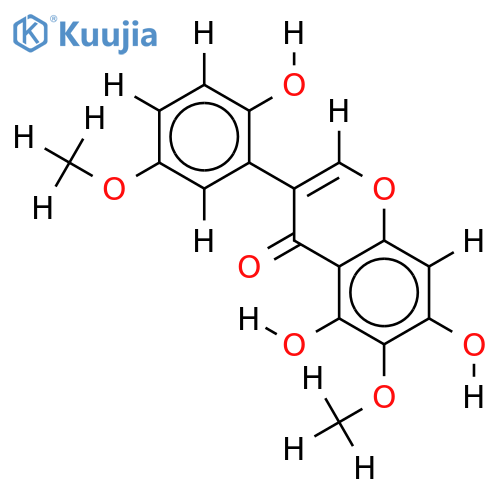Cas no 479-97-0 (Podospicatin)

Podospicatin 化学的及び物理的性質
名前と識別子
-
- 5,7,2'-Trihydroxy-6,5'-dimethoxy-isoflavon
- 5,7-Dihydroxy-3-(2-hydroxy-5-methoxy-phenyl)-6-methoxy-chromen-4-on
- 5,7-dihydroxy-3-(2-hydroxy-5-methoxy-phenyl)-6-methoxy-chromen-4-one
- Podospicatin
- XP161640
- 5,7,2?-Trihydroxy-6,5?-dimethoxyisoflavone
- 5,7,2'-Trihydroxy-6,5'-dimethoxyisoflavone
- LMPK12050363
- 479-97-0
- 5,7-dihydroxy-3-(2-hydroxy-5-methoxyphenyl)-6-methoxychromen-4-one
-
- インチ: InChI=1S/C17H14O7/c1-22-8-3-4-11(18)9(5-8)10-7-24-12-6-13(23-2)16(20)17(21)14(12)15(10)19/h3-7,18,20-21H,1-2H3
- InChIKey: MVWUFWIFFRZJNP-UHFFFAOYSA-N
- ほほえんだ: COc1ccc(O)c(c1)-c1coc2cc(OC)c(O)c(O)c2c1=O
計算された属性
- せいみつぶんしりょう: 330.07395278g/mol
- どういたいしつりょう: 330.07395278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 105Ų
Podospicatin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P213425-.5mg |
Podospicatin |
479-97-0 | 5mg |
$844.00 | 2023-05-17 | ||
| TRC | P213425-0.5mg |
Podospicatin |
479-97-0 | 0.5mg |
$ 700.00 | 2022-06-03 |
Podospicatin 関連文献
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Podospicatinに関する追加情報
Podospicatin and Its Significance in Modern Pharmaceutical Research
Podospicatin, a compound with the chemical identifier CAS no. 479-97-0, has emerged as a critical player in the field of pharmaceutical research. This compound, known for its unique chemical structure and biological properties, has garnered significant attention from scientists and researchers worldwide. The study of Podospicatin and its derivatives continues to advance our understanding of various therapeutic mechanisms, particularly in the realm of oncology.
The chemical structure of Podospicatin is characterized by its complex organic framework, which includes multiple functional groups that contribute to its reactivity and biological activity. These structural features make Podospicatin a versatile compound that can interact with a wide range of biological targets. Recent studies have highlighted its potential in inhibiting specific enzymes and pathways involved in cancer cell proliferation and survival.
In the context of oncological research, Podospicatin has been extensively studied for its antitumor properties. Initial findings suggested that it could selectively target rapidly dividing cells, making it an attractive candidate for developing new chemotherapeutic agents. Further research has delved into the molecular mechanisms by which Podospicatin exerts its effects, revealing insights into how it disrupts critical cellular processes in cancer cells.
One of the most compelling aspects of Podospicatin is its ability to modulate key signaling pathways that are often dysregulated in cancer. For instance, studies have shown that Podospicatin can inhibit the activity of kinases, which are enzymes essential for cell growth and division. By targeting these kinases, Podospicatin can effectively slow down tumor growth and induce apoptosis in cancer cells. This mechanism of action has made it a promising candidate for combination therapies, where it can be used alongside other drugs to enhance overall treatment efficacy.
Recent advancements in synthetic chemistry have enabled the development of novel derivatives of Podospicatin with improved pharmacological properties. These derivatives maintain the core structure of Podospicatin but incorporate modifications that enhance their solubility, bioavailability, and selectivity. Such improvements are crucial for translating laboratory findings into effective clinical treatments. Researchers are exploring various synthetic routes to optimize the production of these derivatives, ensuring that they can be scaled up for commercial use.
The clinical potential of Podospicatin has been further supported by preclinical studies conducted in animal models. These studies have demonstrated that Podospicatin can effectively reduce tumor burden and improve survival rates in mice with various types of cancer. The results are particularly encouraging for solid tumors, where traditional chemotherapy often faces challenges due to drug resistance and poor penetration into tumor tissues. The ability of Podospicatin to overcome these barriers makes it a valuable addition to the oncologist's arsenal.
As research into Podospicatin continues to evolve, so do the methods used to evaluate its therapeutic potential. High-throughput screening technologies have allowed researchers to rapidly test thousands of compounds against various biological targets, identifying those with the most promising activity profiles. This approach has led to the discovery of new analogs of Podospicatin with enhanced efficacy and reduced toxicity. The integration of computational modeling and artificial intelligence has also accelerated the drug discovery process, enabling researchers to predict how different modifications will affect the compound's behavior.
The future prospects for Podospicatin are bright, with ongoing clinical trials aimed at evaluating its safety and efficacy in human patients. These trials are expected to provide crucial data on how well Podospicatin performs in real-world settings and whether it can be safely combined with existing treatments. The results from these trials will be instrumental in determining the role that Podospicatin will play in future cancer therapies.
In conclusion, Podospicatin represents a significant advancement in pharmaceutical research due to its unique chemical properties and potent biological activity. Its ability to target critical pathways involved in cancer cell proliferation has opened up new avenues for therapeutic intervention. As research continues to uncover more about this compound's potential, we can expect further developments that will benefit patients worldwide.
479-97-0 (Podospicatin) 関連製品
- 2138041-74-2(5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)
- 1895-26-7(Bis2-(perfluorodecyl)ethyl Phosphate)
- 167683-72-9(2-Bromo-6-nitro-pyridin-3-ol)
- 1448067-01-3(N-(pyridin-2-yl)methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 2108394-26-7(3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane)
- 1785108-68-0(1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol)
- 4665-58-1(2-Nitratoethylamine nitrate)
- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)
- 1955558-22-1(2-Bromo-4-(chloromethyl)pyridine hydrochloride)
- 108468-00-4(1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene)




